3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
Diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that features a unique combination of furan, thieno, and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
diethyl 2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-17(22)14-11-7-8-20(18(23)25-4-2)10-13(11)27-16(14)19-15(21)12-6-5-9-26-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPANWGBYAMHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with a thieno[2,3-c]pyridine intermediate. The final step involves the esterification of the carboxylic acid groups to form the diethyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include various substituted furan, thieno, and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Diethyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, thieno, and pyridine derivatives, such as:
- Furan-2-carboxylic acid
- Thieno[2,3-c]pyridine derivatives
- Pyridine-2,6-dicarboxamide
Uniqueness
What sets 3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3,6-Diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant activity, anti-inflammatory effects, and enzyme inhibition.
Chemical Structure and Synthesis
The compound features a thieno[2,3-c]pyridine backbone with diethyl and furan-2-amido substituents. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include the condensation of furan-2-carboxylic acid derivatives with thieno-pyridine intermediates.
Antioxidant Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antioxidant properties. For instance, a related compound demonstrated a high percentage inhibition of free radicals in the DPPH assay at a concentration of 25 μg/mL. The antioxidant activity is attributed to the presence of electron-donating groups that stabilize free radicals.
| Compound | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| Thieno derivative | 25 | 72.93% |
| Control (standard) | 25 | 85.00% |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This activity is significant as it suggests potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition
A notable aspect of the biological activity of this compound is its ability to inhibit key enzymes involved in various biochemical pathways:
- Acetylcholinesterase (AChE) : The compound showed competitive inhibition with an IC50 value indicating strong binding affinity.
- Carbonic Anhydrase (hCA I and II) : Inhibition studies revealed that the compound effectively reduced enzyme activity with Ki values ranging from nanomolar concentrations.
| Enzyme | IC50/Ki (nM) |
|---|---|
| Acetylcholinesterase | 15.00 |
| hCA I | 5.00 |
| hCA II | 7.00 |
Case Studies
- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry evaluated various thienopyridine derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that modifications at the amido position significantly enhanced antioxidant activity.
- Enzyme Inhibition Research : A recent publication highlighted the synthesis of several thienopyridine derivatives and their evaluation against AChE and carbonic anhydrases. The study found that structural variations influenced inhibitory potency, with some compounds exhibiting sub-nanomolar inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
